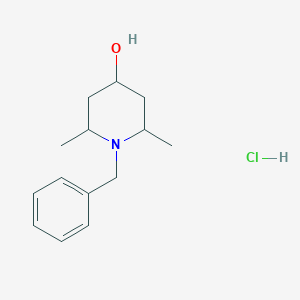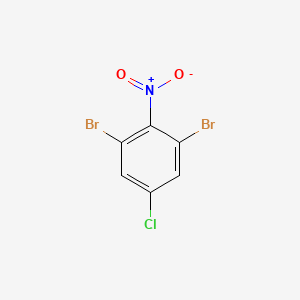
Bis(ethylcyclopentadienyl)manganese; 98%, contained in 50 ml Swagelok cylinder for CVD/ALD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)manganese (II) is a chemical compound with the linear formula Mn(C5H4C2H5)2 . It has a molecular weight of 241.23 . It is typically a dark red liquid .
Molecular Structure Analysis
The molecular structure of Bis(ethylcyclopentadienyl)manganese is Mn(C5H4C2H5)2 . This indicates that the manganese atom is bonded to two ethylcyclopentadienyl groups.
Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)manganese has been used in the atomic layer deposition (ALD) of MnO . In this process, the bis(ethylcyclopentadienyl) manganese (Mn(EtCp)2) and H2O exhibit a saturation behavior . The Mn(EtCp)2 and H2O reactions are combined in sequential steps, leading to the deposition of crystalline Mn5O8 films .
Physical And Chemical Properties Analysis
Bis(ethylcyclopentadienyl)manganese is a dark red liquid . It has a boiling point of approximately 80°C . It’s sensitive to air and moisture .
Scientific Research Applications
Atomic Layer Deposition and Electrochemical Applications Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)2) serves as a crucial precursor for depositing manganese sulfide (MnS) thin films via Atomic Layer Deposition (ALD), demonstrating phase-pure γ-MnS at temperatures ≤150 °C. These films, when used on copper foil as a Li-ion battery anode, exhibit exceptional cycle stability and near-theoretical capacity, highlighting their significance in enhancing the performance and longevity of lithium-ion batteries (Riha et al., 2016).
Manganese Oxide Deposition for Electronic Applications The deposition of manganese oxide (MnO) using Mn(EtCp)2 and H2O through ALD results in films with a nearly stoichiometric Mn:O ratio, showcasing their crystalline nature and compatibility with the cubic phase of MnO. This method's efficiency, evident in the self-limiting reactions and the precise control over film composition, is crucial for the development of semiconductor devices and enhancing the durability of electronic components (Burton et al., 2009).
Diffusion Barrier Layers for Integrated Circuits A novel application involves the use of Mn(EtCp)2 for Chemical Vapor Deposition (CVD) to create MnOx diffusion barrier layers. These layers demonstrate excellent adhesion and low leakage current when used in Cu/SiO2 interconnect structures for advanced integrated circuits, addressing the critical challenge of material migration and ensuring the reliability of semiconductor devices (Dixit et al., 2011).
Enhancing Semiconductor Device Performance The formation of Mn oxide layers via CVD on hydrophilic SiO2 substrates reveals how adsorbed moisture affects the structure and composition of the resulting films. This research is pivotal for the semiconductor industry, as it provides insights into optimizing the deposition process for ultrathin diffusion barrier layers, crucial for the performance and scaling of advanced semiconductor devices (Phương et al., 2011).
Advanced Electrode Materials for Metal-Air Batteries Investigations into the atomic layer deposition of MnOx for application as catalysts in oxygen reduction reactions (ORR) for metal-air batteries demonstrate the unique saturation behavior of Mn(EtCp)2 and H2O ALD system. This study is crucial for the development of efficient electrode materials, offering potential advancements in the energy capacity and longevity of metal-air batteries, which are essential for renewable energy storage solutions (Clark et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bis(ethylcyclopentadienyl)manganese(II) is primarily used as a catalyst in asymmetric reactions, such as asymmetric hydrogenation and carbonylation in organic synthesis . It is also used as a precursor for organometallic electronic materials in the preparation of graphene and metal-organic frameworks .
Mode of Action
As a catalyst, Bis(ethylcyclopentadienyl)manganese(II) facilitates chemical reactions without being consumed in the process. It lowers the activation energy, speeding up the reaction. In asymmetric reactions, it helps to favor the formation of one enantiomer over the other .
Biochemical Pathways
In the context of its use as a catalyst in organic synthesis, it likely interacts with various substrates and intermediates, influencing the course of the reactions .
Result of Action
The primary result of Bis(ethylcyclopentadienyl)manganese(II)'s action is the facilitation of chemical reactions. In the context of its use as a catalyst, it can help to increase the efficiency and selectivity of reactions, leading to higher yields of desired products .
Action Environment
The action of Bis(ethylcyclopentadienyl)manganese(II) can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which can affect its stability and efficacy as a catalyst. Therefore, it is typically handled and stored under controlled conditions to maintain its activity .
Biochemical Analysis
Biochemical Properties
Bis(ethylcyclopentadienyl)manganese(II) is known to play a role in certain biochemical reactions
Molecular Mechanism
It is unclear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
InChI |
InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGMAOIYXASREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C[CH]1.CCC1=CC=C[CH]1.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Mn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101923-26-6 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)manganese(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)









